molecular formula C19H14N4OS B2931778 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide CAS No. 1787879-30-4

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2931778
CAS No.: 1787879-30-4
M. Wt: 346.41
InChI Key: GYMOEWATOCYDNQ-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound featuring a quinoxaline core, a pyridine ring substituted with a thiophene group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal under acidic conditions.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a thiophene group at the 3-position. This can be achieved through a Suzuki coupling reaction between a 3-bromopyridine derivative and a thiophene boronic acid.

    Amide Bond Formation: The final step involves the formation of the carboxamide bond. This can be done by reacting the functionalized pyridine derivative with quinoxaline-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups on the quinoxaline core can be reduced to amines.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidizing the thiophene ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) can reduce nitro groups.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its heterocyclic structure. Researchers can explore its potential as a lead compound in drug discovery programs.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple heteroatoms and functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the synthesis of organic semiconductors or as a precursor for the development of novel polymers with specific electronic properties.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, while the pyridine and thiophene rings might interact with protein active sites, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide: Lacks the thiophene group, potentially altering its electronic properties and biological activity.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide: Contains a furan ring instead of thiophene, which might affect its reactivity and interactions.

    N-((5-(phenyl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide: Substitutes the thiophene with a phenyl group, impacting its steric and electronic characteristics.

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds. The combination of quinoxaline, pyridine, and thiophene rings provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(14-1-2-17-18(8-14)22-5-4-21-17)23-10-13-7-16(11-20-9-13)15-3-6-25-12-15/h1-9,11-12H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMOEWATOCYDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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